molecular formula C16H13F3N2OS B5699119 2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide

2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide

Numéro de catalogue B5699119
Poids moléculaire: 338.3 g/mol
Clé InChI: RGCBDBHTXLKVEG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. The compound has been shown to have potent inhibitory effects on the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the regulation of B-cell receptor (BCR) signaling.

Mécanisme D'action

2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide inhibits BTK activity by binding to the ATP-binding site of the enzyme, which prevents the phosphorylation of downstream signaling molecules and ultimately leads to the inhibition of BCR signaling. The inhibition of BCR signaling has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide has been shown to have potent antitumor activity in preclinical studies, both as a single agent and in combination with other targeted therapies. The compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells, as well as to inhibit the migration and invasion of cancer cells. 2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide is its potent inhibitory effects on BTK activity, which makes it a promising candidate for the treatment of various types of cancers. However, the compound also has some limitations, including its potential for off-target effects and toxicity. Further studies are needed to determine the optimal dose and duration of treatment, as well as to identify potential biomarkers for patient selection and monitoring.

Orientations Futures

There are several future directions for the development of 2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide, including the evaluation of its efficacy and safety in clinical trials, the identification of potential biomarkers for patient selection and monitoring, and the investigation of its potential use in combination with other targeted therapies. Additionally, the development of more potent and selective BTK inhibitors is an area of active research, and 2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide may serve as a valuable tool for the discovery of new compounds with improved efficacy and safety profiles.
In conclusion, 2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide is a promising small molecule inhibitor with potent inhibitory effects on BTK activity. The compound has shown promising results in preclinical studies and may have potential for the treatment of various types of cancers. Further studies are needed to determine the optimal dose and duration of treatment, as well as to identify potential biomarkers for patient selection and monitoring.

Méthodes De Synthèse

The synthesis of 2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide involves several steps, including the reaction of 3-(trifluoromethyl)aniline with carbon disulfide to form 3-(trifluoromethyl)phenyl isothiocyanate, which is then reacted with 2-phenylacetic acid to form the final product. The synthesis of 2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide has been optimized to produce high yields of the compound with good purity and quality.

Applications De Recherche Scientifique

2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide has been extensively studied for its potential use in the treatment of various types of cancers, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). The compound has been shown to have potent inhibitory effects on BTK activity, which is essential for the survival and proliferation of B-cell malignancies. 2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide has also been shown to have synergistic effects when used in combination with other targeted therapies, such as venetoclax and ibrutinib.

Propriétés

IUPAC Name

2-phenyl-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2OS/c17-16(18,19)12-7-4-8-13(10-12)20-15(23)21-14(22)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCBDBHTXLKVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.